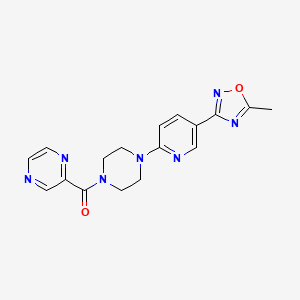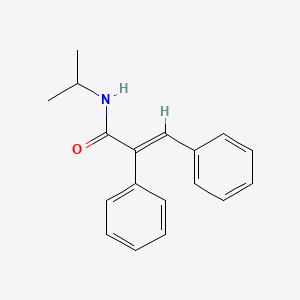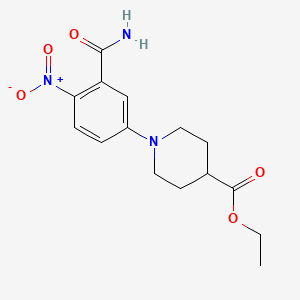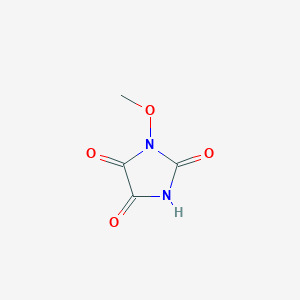
(5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride is a heterocyclic compound with the molecular formula C₄H₃BrClNO₂S₂ and a molecular weight of 276.56 g/mol . This compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride typically involves the bromomethylation of thiols. One efficient method for bromomethylation uses paraformaldehyde and hydrogen bromide in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product .
Industrial Production Methods
the general approach involves large-scale bromomethylation reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, which can replace the sulfonyl chloride group . Typical reaction conditions involve the use of organic solvents and controlled temperatures to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
(5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . These reactions are often utilized in the synthesis of bioactive molecules and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride include:
- (5-Chloro-1,3-thiazol-4-yl)methanesulfonyl chloride
- (5-Fluoro-1,3-thiazol-4-yl)methanesulfonyl chloride
- (5-Iodo-1,3-thiazol-4-yl)methanesulfonyl chloride
Uniqueness
The uniqueness of this compound lies in its bromine substituent, which can influence the compound’s reactivity and the properties of the resulting derivatives . The bromine atom can participate in additional reactions, such as halogen exchange or further functionalization, providing a versatile platform for chemical synthesis .
Properties
IUPAC Name |
(5-bromo-1,3-thiazol-4-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNO2S2/c5-4-3(7-2-10-4)1-11(6,8)9/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZUXDKSBGWOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2430986.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide](/img/structure/B2430990.png)
![methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430991.png)
![Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate](/img/structure/B2430992.png)





![5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2431005.png)
![methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2431008.png)
